molecular formula C21H24ClN5S B14109373 4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione

4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione

Cat. No.: B14109373
M. Wt: 414.0 g/mol
InChI Key: YGRROGONSNHNKC-UHFFFAOYSA-N
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Description

4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione is a complex organic compound that features a quinazoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional functional groups, while reduction can lead to the formation of simpler amine derivatives .

Scientific Research Applications

4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione involves its interaction with specific molecular targets. It is believed to modulate certain pathways by binding to receptors or enzymes, thereby altering their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione is unique due to its specific quinazoline-2-thione structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H24ClN5S

Molecular Weight

414.0 g/mol

IUPAC Name

4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione

InChI

InChI=1S/C21H24ClN5S/c22-16-5-3-6-17(15-16)27-13-11-26(12-14-27)10-4-9-23-20-18-7-1-2-8-19(18)24-21(28)25-20/h1-3,5-8,15H,4,9-14H2,(H2,23,24,25,28)

InChI Key

YGRROGONSNHNKC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCNC2=NC(=S)NC3=CC=CC=C32)C4=CC(=CC=C4)Cl

Origin of Product

United States

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